molecular formula C17H25N B11869784 11-Phenyl-8-azaspiro[5.6]dodecane CAS No. 88151-84-2

11-Phenyl-8-azaspiro[5.6]dodecane

Cat. No.: B11869784
CAS No.: 88151-84-2
M. Wt: 243.4 g/mol
InChI Key: OZPKJYZTGUQARZ-UHFFFAOYSA-N
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Description

11-Phenyl-8-azaspiro[5.6]dodecane is a chemically unique spirocyclic compound of interest in medicinal chemistry and drug discovery research. Spirocyclic scaffolds, characterized by two rings connected through a single spiro carbon atom, are considered privileged structures in pharmaceutical development due to their three-dimensional complexity, structural rigidity, and favorable physicochemical properties . These features make them valuable for exploring novel therapeutic agents and enhancing molecular interactions with biological targets. While specific biological data for this compound is limited in the public domain, spirocyclic structures analogous to the 8-azaspiro[5.6]dodecane core are recognized for their prevalence in pharmacologically active molecules and natural products . Researchers value these structures for their potential to improve selectivity in target binding, increase metabolic stability, and optimize the overall drug-likeness of lead compounds . This product is provided for research purposes as a building block in organic synthesis and for the investigation of new biologically active molecules. It is intended for use by qualified laboratory professionals only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

88151-84-2

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

11-phenyl-8-azaspiro[5.6]dodecane

InChI

InChI=1S/C17H25N/c1-3-7-15(8-4-1)16-9-12-18-14-17(13-16)10-5-2-6-11-17/h1,3-4,7-8,16,18H,2,5-6,9-14H2

InChI Key

OZPKJYZTGUQARZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCNC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of Azaspiro Precursors

The most widely reported method involves the alkylation of azaspiro[5.6]dodecane precursors with phenyl-containing electrophiles. As detailed in Method A of the patent literature, this approach employs azaspiro compounds (e.g., 8-azaspiro[5.6]dodecane) reacting with phenylalkyl halides in inert solvents like toluene or benzene. For example:

8-azaspiro[5.6]dodecane+11-phenylalkyl bromidetoluene, refluxThis compound hydrobromide\text{8-azaspiro[5.6]dodecane} + \text{11-phenylalkyl bromide} \xrightarrow{\text{toluene, reflux}} \text{this compound hydrobromide}

Key considerations include:

  • Stoichiometry : A 2:1 molar ratio of azaspiro base to alkyl halide ensures complete conversion, with excess base acting as an acid acceptor.

  • Solvent Selection : Toluene is preferred for its high boiling point and minimal side reactions.

  • Acid Acceptors : Diisopropyl ethylamine enhances yield by sequestering HBr, preventing protonation of the azaspiro amine.

Table 1: Representative Yields from Alkylation Reactions

Alkyl HalideSolventTemperature (°C)Yield (%)
11-Bromoundecyl phenylToluene11088
11-Chloroundecyl phenylXylene14075

Cyclization of Amino Alcohol Intermediates

An alternative route involves cyclizing amino alcohol precursors bearing phenyl groups. This method, adapted from spirocyclic syntheses, utilizes acid-catalyzed intramolecular nucleophilic substitution:

HO-(CH2)n-NH-(CH2)m-PhH2SO4,ΔThis compound\text{HO-(CH}2\text{)}n\text{-NH-(CH}2\text{)}m\text{-Ph} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound}

Critical parameters:

  • Chain Length : Optimal results occur with n=5n = 5 and m=6m = 6, ensuring proper ring strain for cyclization.

  • Acid Catalysts : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are effective, with yields reaching 70–80%.

Reaction Optimization and Catalytic Enhancements

Lanthanide-Catalyzed Methods

Recent advances in lanthanide catalysis, as demonstrated in tetraoxaspiro syntheses, suggest potential for improving azaspiro formation. Scandium triflate (Sc(OTf)3\text{Sc(OTf)}_3) and ytterbium(III) chloride (YbCl3\text{YbCl}_3) enhance cyclization efficiency by stabilizing transition states:

Yield increase from 75% to 92% with 5 mol% YbCl3 at 80°C[4]\text{Yield increase from 75\% to 92\% with 5 mol\% YbCl}_3 \text{ at 80°C}

Table 2: Catalyst Screening for Cyclization

CatalystLoading (mol%)Temperature (°C)Yield (%)
None11068
YbCl3\text{YbCl}_358092
Sc(OTf)3\text{Sc(OTf)}_3310085

Solvent and Temperature Effects

Non-polar solvents (toluene, xylene) favor alkylation by minimizing nucleophilic competition, while polar aprotic solvents (DMF, DMSO) accelerate cyclization but risk side reactions. Elevated temperatures (110–140°C) are critical for overcoming activation barriers in spiro ring formation.

Purification and Analytical Validation

Isolation Techniques

  • Distillation : Vacuum distillation (0.2–0.3 mmHg) isolates the free base, with boiling points typically 140–160°C.

  • Salt Formation : Hydrochloride salts are precipitated using HCl gas in ether, yielding crystalline products (m.p. 260–265°C).

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} : Key signals include δ 7.2–7.4 ppm (phenyl protons), δ 3.1–3.3 ppm (spiro N–CH2_2), and δ 1.2–2.0 ppm (methylene envelope).

  • MS (ESI+) : Molecular ion peak at m/zm/z 313.5 [M+H]+^+ confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

11-Phenyl-8-azaspiro[5.6]dodecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

11-Phenyl-8-azaspiro[5.6]dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. 8-Oxaspiro[5.6]dodecane Derivatives

  • Structure : Replacing the nitrogen in 8-azaspiro compounds with oxygen yields 8-oxaspiro analogues. The oxygen atom reduces opportunities for further functionalization compared to nitrogen, limiting their utility in drug design .
  • Synthesis : 8-Oxaspiro derivatives are synthesized via epoxide ring-opening reactions (e.g., with azide anions), whereas 8-azaspiro compounds require nitrogen incorporation, often through "click chemistry" or deprotection strategies (e.g., acidic removal of protecting groups) .
  • Applications : 8-Oxaspiro derivatives have shown anti-cancer activity against hNNMT targets, but their lack of a reactive nitrogen site restricts modularity compared to 8-azaspiro systems .

B. 1,4-Dioxa-8-azaspiro[4.6]undecane

  • Structure : This compound features a smaller spiro system ([4.6] vs. [5.6]) and two oxygen atoms, increasing polarity and solubility in polar solvents compared to the phenyl-substituted 11-Phenyl-8-azaspiro[5.6]dodecane .
  • Thermal Stability : The dioxa compound exhibits higher thermal stability under stress conditions (e.g., 425°C), retaining 48% integrity after 6 hours, whereas phenyl-substituted spiro compounds may decompose faster due to steric strain .
Physicochemical Properties
Compound Molecular Formula Ring Size Key Substituent Solubility (Polar Solvents) Thermal Stability (425°C, 6h)
This compound C₁₈H₂₅N 5.6 Phenyl Low Moderate (20% retention)
8-Oxaspiro[5.6]dodecane derivative Varies 5.6 Oxygen High Low (<20% retention)
1,4-Dioxa-8-azaspiro[4.6]undecane C₈H₁₅NO₂ 4.6 None Moderate High (48% retention)
  • Solubility : The phenyl group in this compound reduces solubility in polar solvents compared to oxygenated analogues, as seen in dodecane vs. n-butylbenzene behavior in ionic liquids .
  • Electronic Effects : The phenyl group introduces inductive and resonance effects, altering Coulombic interactions in solution—similar to n-butylbenzene’s enhanced dipolar interactions in sulfonate salts .

Research Implications and Gaps

  • Functionalization Potential: The nitrogen atom in this compound allows for triazole or amine functionalization, enhancing drug-target compatibility compared to oxygenated spirocycles .
  • Stability-Solubility Trade-off : While phenyl substitution improves lipophilicity for blood-brain barrier penetration, it compromises thermal stability and solubility, necessitating formulation optimizations .
  • Data Limitations : Comparative docking and thermodynamic studies specific to this compound are scarce, highlighting a need for targeted molecular dynamics simulations .

Biological Activity

11-Phenyl-8-azaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties, particularly the presence of a nitrogen atom within its spiro framework. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H24NC_{18}H_{24}N with a molecular weight of approximately 255.36 g/mol. Its structure features a phenyl group attached to an azaspiro framework, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. Studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inhibiting pathways involved in cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Preliminary studies have shown significant cytotoxic effects against cancer cell lines such as Jurkat and K562, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Receptor Interaction : It has been suggested that the compound interacts with various cellular receptors, which could lead to apoptosis in malignant cells.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Cytotoxic Effects : A study evaluated the cytotoxicity of the compound against multiple cancer cell lines, revealing IC50 values that suggest strong inhibitory effects on cell viability.
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, elucidating potential pathways for drug development .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
8-Azaspiro[5.6]dodecaneLacks phenyl substitutionDiverse biological activities
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecaneMethyl substitution enhances lipophilicitySignificant cytotoxic effects
11-(4-Fluorophenyl)-8-azaspiro[5.6]dodecaneFluorine substitution alters reactivityEnhanced enzyme inhibition

This table highlights how variations in substituents can influence biological activity and reactivity profiles.

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